N-[(2S)-3-oxobutan-2-yl]acetamide
Description
N-[(2S)-3-oxobutan-2-yl]acetamide (CID 97923) is a chiral acetamide derivative with the molecular formula C₆H₁₁NO₂. Its structure includes a 3-oxobutan-2-yl group attached to the nitrogen of an acetamide moiety, with stereochemistry specified at the C2 position (S-configuration). Key features include:
- SMILES: CC(C(=O)C)C@HC(=O)C
- Functional groups: Acetamide (RCONHR'), ketone (C=O), and a branched alkyl chain.
- Stereochemical significance: The (2S) configuration may influence biological activity and receptor binding compared to its enantiomer or non-chiral analogs .
Properties
CAS No. |
142924-42-3 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-[(2S)-3-oxobutan-2-yl]acetamide |
InChI |
InChI=1S/C6H11NO2/c1-4(5(2)8)7-6(3)9/h4H,1-3H3,(H,7,9)/t4-/m0/s1 |
InChI Key |
IRVPUNRJDRXQBL-BYPYZUCNSA-N |
SMILES |
CC(C(=O)C)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)C)NC(=O)C |
Canonical SMILES |
CC(C(=O)C)NC(=O)C |
Synonyms |
Acetamide, N-(1-methyl-2-oxopropyl)-, (S)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural similarities and differences between N-[(2S)-3-oxobutan-2-yl]acetamide and related compounds:
Stereochemical and Substituent Effects
- Chirality : The (2S) configuration in this compound may influence binding affinity in enzymatic systems, analogous to S-metolachlor’s stereospecific herbicidal activity .
- Substituent Impact: Phenoxy (P-2) and sulfonamide () groups confer distinct pharmacological properties, whereas the 3-oxobutan-2-yl group’s ketone may participate in hydrogen bonding or redox interactions .
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